molecular formula C17H11N3O B2539124 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-93-5

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No.: B2539124
CAS No.: 860787-93-5
M. Wt: 273.295
InChI Key: QOXXQCDGXARNAG-JZJYNLBNSA-N
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Description

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound with a unique structure that combines an indene, pyridazine, and oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves the following steps:

    Formation of the indeno[1,2-c]pyridazin-5-one core: This can be achieved by cyclization reactions involving appropriate precursors such as 1H-indene-1,3(2H)-dione and hydrazine derivatives.

    Introduction of the phenyl group: This step often involves the use of phenyl-substituted reagents in a substitution reaction.

    Oxime formation: The final step involves the conversion of the ketone group in the indeno[1,2-c]pyridazin-5-one core to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in neurological disorders.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the indeno[1,2-c]pyridazin-5-one core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-5H-indeno[1,2-c]pyridazin-5-one: Lacks the oxime group but shares the indeno[1,2-c]pyridazin-5-one core.

    3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one: Contains a chloro-substituted phenyl group instead of a phenyl group.

    5-hydroxy-1-indanone: Used as a starting material for the synthesis of indeno[1,2-c]pyridazin-5-one analogs.

Uniqueness

The presence of the oxime group in 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXFPPZYIHJLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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